molecular formula C11H20N4O2S B8041463 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione

Cat. No.: B8041463
M. Wt: 272.37 g/mol
InChI Key: USQQGNAVAKCKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves several synthetic routes. One common method includes the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This process is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method allows for the precise quantification and purification of the compound, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives.

Scientific Research Applications

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. For example, compounds such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161) share structural similarities with this compound but differ in their specific chemical properties and applications .

Properties

IUPAC Name

1-amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-6-18-9-13-8(16)14(10(17)15(9)12)7(2)11(3,4)5/h7H,6,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQGNAVAKCKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)N(C(=O)N1N)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=O)N(C(=O)N1N)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.